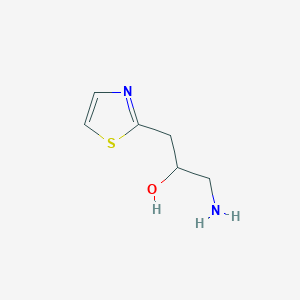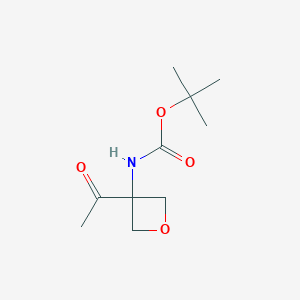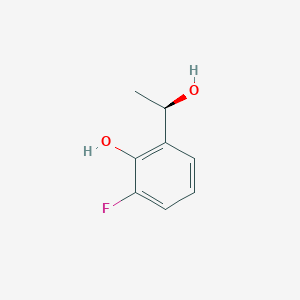
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane is an organofluorine compound characterized by the presence of trifluoromethyl and iodine groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane can be synthesized through several methods. One common approach involves the iodination of 1,1,1-trifluoro-2,2-dimethylpropane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions, such as low temperatures and inert atmospheres, to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. Reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various halogenated or aminated derivatives of the original compound.
Oxidation and Reduction: Products can range from alcohols and ketones to fully reduced hydrocarbons.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeling agent in biological studies, due to the presence of iodine.
Medicine: Explored for its potential use in diagnostic imaging and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and affect intracellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Similar in structure but with a shorter carbon chain.
1,1,1-Trifluoro-3-chloro-2,2-dimethylpropane: Contains a chlorine atom instead of iodine.
1,1,1-Trifluoro-3-bromo-2,2-dimethylpropane: Contains a bromine atom instead of iodine.
Uniqueness
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane is unique due to the presence of both trifluoromethyl and iodine groups, which confer distinct chemical reactivity and physical properties. The iodine atom provides opportunities for radiolabeling and other specialized applications, while the trifluoromethyl group enhances stability and lipophilicity.
Propriétés
Formule moléculaire |
C5H8F3I |
|---|---|
Poids moléculaire |
252.02 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-iodo-2,2-dimethylpropane |
InChI |
InChI=1S/C5H8F3I/c1-4(2,3-9)5(6,7)8/h3H2,1-2H3 |
Clé InChI |
XVRFRUNBIBOLPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CI)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)








![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
